molecular formula C15H17NO3 B12614271 Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate CAS No. 918161-85-0

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate

Cat. No.: B12614271
CAS No.: 918161-85-0
M. Wt: 259.30 g/mol
InChI Key: SDEWFXCPSZMILH-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methoxy group, and a prop-2-en-1-yl substituent on the indole ring. The compound’s structural complexity and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and corresponding reduced forms.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can be compared with other similar compounds:

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

918161-85-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 5-methoxy-1-prop-2-enylindole-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-8-16-13-7-6-12(18-3)9-11(13)10-14(16)15(17)19-5-2/h4,6-7,9-10H,1,5,8H2,2-3H3

InChI Key

SDEWFXCPSZMILH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC=C)C=CC(=C2)OC

Origin of Product

United States

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